molecular formula C16H22N6O B6970103 N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-propan-2-ylpyrazole-3-carboxamide

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B6970103
M. Wt: 314.39 g/mol
InChI Key: ITVLOUWOOVLLNW-UHFFFAOYSA-N
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Description

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-propan-2-ylpyrazole-3-carboxamide is a complex organic compound that features a 1,2,4-triazole ring and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole and pyrazole rings in its structure suggests that it may exhibit diverse biological activities.

Properties

IUPAC Name

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-10(2)22-13(7-8-18-22)16(23)17-9-14-19-20-15(11-3-4-11)21(14)12-5-6-12/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVLOUWOOVLLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)NCC2=NN=C(N2C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Introduction of the cyclopropyl groups: The cyclopropyl groups can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Formation of the pyrazole ring: This involves the condensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Coupling of the triazole and pyrazole rings: This step typically involves the use of coupling reagents such as EDCI or DCC in the presence of a base to form the final amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted triazole or pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, while the pyrazole ring can interact with various receptors. The compound may exert its effects through the inhibition of key enzymes or modulation of receptor activity, leading to its biological effects .

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